molecular formula C18H14N2O2 B15047401 N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide

N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide

Cat. No.: B15047401
M. Wt: 290.3 g/mol
InChI Key: ZRMZZIOZHYPVPF-UHFFFAOYSA-N
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Description

N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a cyano group, and an acetamide group

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-[4-(2-cyano-3-oxo-3-phenylprop-1-enyl)phenyl]acetamide

InChI

InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)

InChI Key

ZRMZZIOZHYPVPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoacetophenone with benzoyl cyanide under basic conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzoyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl cyanide derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzoyl and cyano groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Shares structural similarities but differs in the functional groups attached to the aromatic ring.

    Indole Derivatives: Contains an indole nucleus, which provides different biological activities compared to N-[4-(2-Benzoyl-2-cyanoeth-1-EN-1-YL)phenyl]acetamide.

    Quinoline Derivatives: Known for their pharmacological properties, these compounds have a distinct structure compared to the acetamide derivative.

Uniqueness

This compound is unique due to its combination of benzoyl, cyano, and acetamide groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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